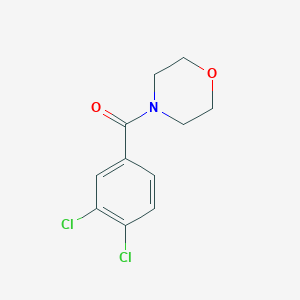
4-(3,4-Dichlorobenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dichlorophenyl isocyanate and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:
Mixing: The starting materials are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature, and the reaction is allowed to proceed.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.
Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
(3,4-Dichlorophenyl)acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
(3,4-Dichlorophenyl)isocyanate: An intermediate in the synthesis of various organic compounds.
Uniqueness
4-(3,4-Dichlorobenzoyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
33764-00-0 |
|---|---|
Fórmula molecular |
C11H11Cl2NO2 |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clave InChI |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
33764-00-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















